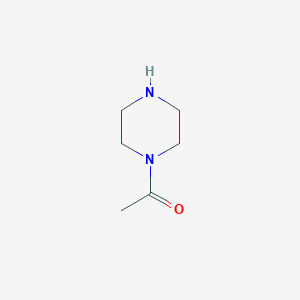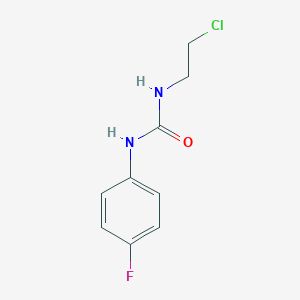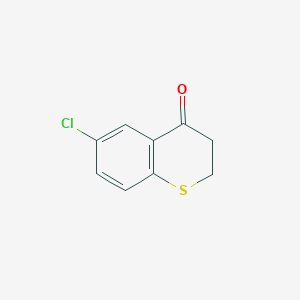
2-(硝基亚甲基)咪唑烷
概述
描述
2-(Nitromethylene)imidazolidine is an aromatic heterocycle containing a nitromethylene substituent. It is a fast-acting neurotoxicant effective both by contact and oral ingestion. This compound is relatively safe for vertebrates and degrades rapidly in the environment .
科学研究应用
作用机制
Target of Action
The primary targets of 2-(Nitromethylene)imidazolidine are insect nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system .
Mode of Action
2-(Nitromethylene)imidazolidine interacts with its targets by binding to the nAChRs, leading to an extensive change in conformation that affects all subunits and results in the opening of an ion-conducting channel across the plasma membrane . This interaction is selective and diverse, contributing to the high affinity of the compound for insect nAChRs .
Biochemical Pathways
This disruption can lead to a variety of downstream effects, including paralysis and death in insects .
Pharmacokinetics
It’s known that the compound is a fast-acting neurotoxicant, effective both by contact or oral ingestion .
Result of Action
The result of 2-(Nitromethylene)imidazolidine’s action is the disruption of normal neuronal signaling in insects, leading to paralysis and death . This makes the compound an effective insecticide .
Action Environment
2-(Nitromethylene)imidazolidine is relatively safe to vertebrates and degrades rapidly in the environment It’s also worth noting that the compound has been used as a corrosion inhibitor, suggesting that its action can be influenced by the chemical environment .
生化分析
Biochemical Properties
2-(Nitromethylene)imidazolidine interacts with various biomolecules, particularly the nicotinic acetylcholine receptors (nAChRs) . After binding acetylcholine, the AChR responds by an extensive change in conformation that affects all subunits and leads to the opening of an ion-conducting channel across the plasma membrane .
Cellular Effects
The effects of 2-(Nitromethylene)imidazolidine on cells are primarily due to its interaction with nAChRs . This interaction influences cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 2-(Nitromethylene)imidazolidine involves binding interactions with biomolecules, particularly nAChRs . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of 2-(Nitromethylene)imidazolidine change over time in laboratory settings . This compound is known for its stability and rapid degradation in the environment . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(Nitromethylene)imidazolidine vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Nitromethylene)imidazolidine involves a one-pot three-component condensation of corresponding aldehydes, Meldrum’s acid, and 2-(Nitromethylene)imidazolidine. This process is carried out in a propanol medium with sodium bromide as the electrolyte, inside an undivided cell, yielding good to excellent results . Another method involves the reaction of 1,1-dichloro-2-nitroethylene with fatty amines .
Industrial Production Methods: Industrial production methods for 2-(Nitromethylene)imidazolidine are not extensively documented. the one-pot synthesis method mentioned above is scalable and can be adapted for industrial production due to its simplicity and efficiency .
化学反应分析
Types of Reactions: 2-(Nitromethylene)imidazolidine undergoes various chemical reactions, including hydroamination and defluorination. For instance, it reacts with α-(trifluoromethyl)styrenes in the presence of DBN at room temperature to form β-trifluoromethyl-β-arylethyl analogues of neonicotinoids .
Common Reagents and Conditions:
Hydroamination: DBN (0.5 equiv.) in CH₃CN at 25°C for 0.5 hours.
Defluorination: NaH as a base at elevated temperatures with prolonged reaction times.
Major Products: The major products formed from these reactions include β-trifluoromethyl-β-arylethyl analogues and γ,γ-difluoro-β-arylallyl analogues of neonicotinoids .
相似化合物的比较
Imidacloprid: A widely used neonicotinoid insecticide that also targets nAChRs.
Acetamiprid: Another neonicotinoid with a similar mode of action.
Nitenpyram: Known for its rapid action against insect pests.
Uniqueness: 2-(Nitromethylene)imidazolidine is unique due to its specific nitromethylene substituent, which enhances its binding affinity with nAChRs and contributes to its rapid degradation in the environment . This makes it an effective and environmentally friendly insecticide compared to other neonicotinoids.
属性
IUPAC Name |
2-(nitromethylidene)imidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXNZFJZRFHBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=C[N+](=O)[O-])N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159739 | |
| Record name | Imidazolidine, 2-(nitromethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-98-8 | |
| Record name | Imidazolidine, 2-(nitromethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazolidine, 2-(nitromethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B87712.png)






![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)




